N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide
Description
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-17-18-13(23-11)4-6-16-15(22)20-9-5-12(10-20)14(21)19-7-2-3-8-19/h12H,2-10H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIVMVVWQPHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC(=O)N2CCC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,3,4-thiadiazole intermediate, which is then reacted with ethylamine to form the N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]amine. This intermediate is further reacted with 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide shares structural similarities with other thiadiazole and pyrrolidine derivatives.
Similar compounds: include this compound analogs with different substituents on the thiadiazole or pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
